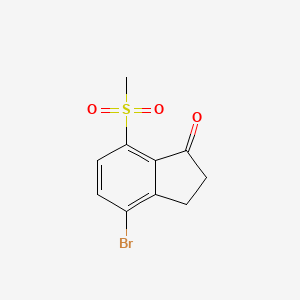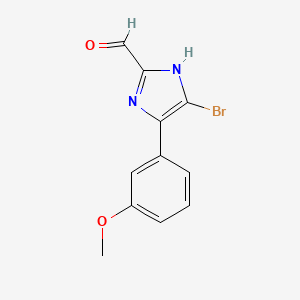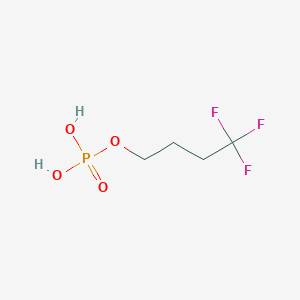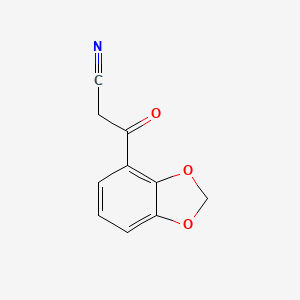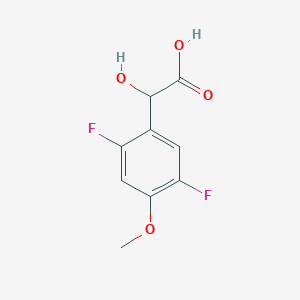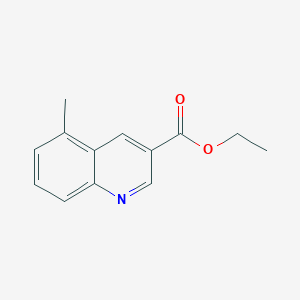
5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride typically involves the formation of the diazepane ring followed by the introduction of the thiadiazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diamine with a thiadiazole precursor can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(4-Benzyl-1,4-diazepan-1-yl)-2-methyl-4-nitroaniline dihydrochloride: Similar structure with different substituents.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Another diazepane derivative with a pyrimidinol moiety.
Uniqueness
5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride is unique due to its combination of a diazepane ring with a thiadiazole ring, providing distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H16Cl2N4S |
|---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
5-(1,4-diazepan-1-yl)-3-methyl-1,2,4-thiadiazole;dihydrochloride |
InChI |
InChI=1S/C8H14N4S.2ClH/c1-7-10-8(13-11-7)12-5-2-3-9-4-6-12;;/h9H,2-6H2,1H3;2*1H |
InChI Key |
OWYJIKYLOJBWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


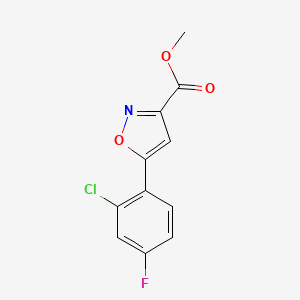

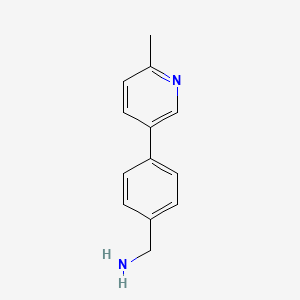
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
